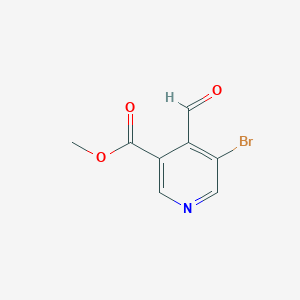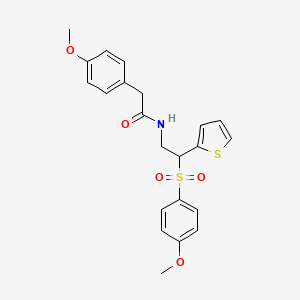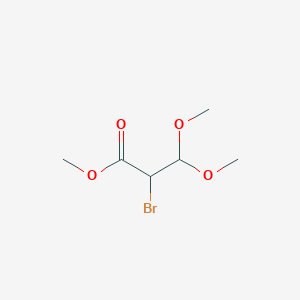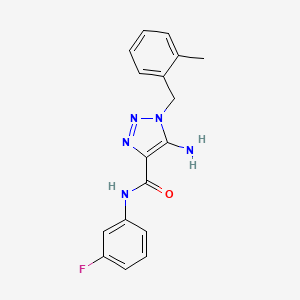![molecular formula C13H19NO2 B2505481 N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide CAS No. 2411314-69-5](/img/structure/B2505481.png)
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide, also known as CMBA, is a chemical compound that has gained attention for its potential use in scientific research. CMBA belongs to the class of ynamides, which are organic compounds that contain a triple bond between a carbon and a nitrogen atom. In
Mecanismo De Acción
The mechanism of action of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. Additionally, this compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of cancer stem cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide in lab experiments is its potential as a cancer treatment. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for further research. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of various diseases. One limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound in vivo.
Direcciones Futuras
There are several future directions for research on N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo. Another area of research is the development of this compound derivatives with improved efficacy and selectivity. Finally, research is needed to determine the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of cancer stem cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects. While further research is needed to determine the safety and efficacy of this compound, it is a promising candidate for further research in the field of cancer treatment and inflammation.
Métodos De Síntesis
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of cyclopropylcarbinol with tert-butyl chloroformate to form cyclopropylcarbonyl tert-butyl carbonate. This intermediate product is then reacted with sodium hydride and methyl 3-bromopropionate to form 2-cyclopropyl-3-methyloxolan-3-yl methyl 3-methylbut-2-enoate. Finally, this compound is reacted with ammonia to form this compound.
Aplicaciones Científicas De Investigación
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of cancer stem cells, which are thought to play a crucial role in cancer recurrence and metastasis.
Propiedades
IUPAC Name |
N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-11(15)14-9-13(2)7-8-16-12(13)10-5-6-10/h10,12H,5-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOWDPOBVTMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCOC1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)
![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)
![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)



![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)




